molecular formula C12H12NOP B1299015 Diphenylphosphinamide CAS No. 5994-87-6

Diphenylphosphinamide

Cat. No.: B1299015
CAS No.: 5994-87-6
M. Wt: 217.2 g/mol
InChI Key: RIGIWEGXTTUCIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylphosphinamide can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphinic chloride with ammonia or an amine under controlled conditions . The reaction typically proceeds as follows:

(C6H5)2P(O)Cl+NH3(C6H5)2P(O)NH2+HCl\text{(C}_6\text{H}_5\text{)}_2\text{P(O)Cl} + \text{NH}_3 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{P(O)NH}_2 + \text{HCl} (C6​H5​)2​P(O)Cl+NH3​→(C6​H5​)2​P(O)NH2​+HCl

The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Substitution Reactions

Diphenylphosphinamide undergoes nucleophilic substitution at the phosphorus center, enabling the synthesis of phosphoramidate derivatives.

Example Reaction with Amines :
Ph2P O NH2+RNH2Ph2P O NR+NH3\text{Ph}_2\text{P O NH}_2+\text{RNH}_2\rightarrow \text{Ph}_2\text{P O NR}+\text{NH}_3

  • Mechanism : The amide nitrogen acts as a leaving group, replaced by amines (e.g., aniline, cyclohexylamine) under mild conditions.
  • Conditions : Chlorinating agents like CCl₄ or Cl₃CCN facilitate phosphorylation, yielding products in 53–93% isolated yields .

Key Data :

SubstrateProductYield (%)Conditions
AnilineN-Phenyl derivative75CCl₄, Et₃N, RT
CyclohexylamineCyclohexylamide93Cl₃CCN, DMF, 40°C

Cyclization and Dearomatization

DPPA participates in anionic cyclization reactions, enabling dearomatization of aromatic systems.

Mechanistic Insight :

  • Deprotonation of DPPA by strong bases (e.g., LDA) generates a resonance-stabilized anion.
  • This anion induces intramolecular attack on aromatic rings, forming bicyclic or polycyclic phosphoramidates .

Example :
Ph2P O NH2+BasePh2P O NCyclized Product\text{Ph}_2\text{P O NH}_2+\text{Base}\rightarrow \text{Ph}_2\text{P O N}^-\rightarrow \text{Cyclized Product}

  • Applications : Used to synthesize antitumor agents via double dearomatization of bis-phosphinamides .

Coordination Chemistry

DPPA forms stable complexes with lanthanides and transition metals, influencing their catalytic and optical properties.

Lanthanide Complexation :
Ph2P O NH2+LnCl3[Ln(Ph2P O NH2)n]Cl3\text{Ph}_2\text{P O NH}_2+\text{LnCl}_3\rightarrow [\text{Ln}(\text{Ph}_2\text{P O NH}_2)_n]\text{Cl}_3

  • Key Findings :
    • Neodymium(III) and europium(III) complexes exhibit enhanced luminescence due to ligand-to-metal charge transfer .
    • Stability constants (log K) range from 4.2 to 6.8, depending on solvent and counterion .

Table: Selected Lanthanide-DPPA Complexes

Metal IonCoordination NumberApplication
Nd³⁺6Laser materials
Eu³⁺8OLED emitters
La³⁺7Catalytic oxidation

Acid-Base Reactions

The amide group in DPPA exhibits weak basicity, enabling protonation under acidic conditions.

Protonation Equilibrium :
Ph2P O NH2+H+Ph2P O NH3+\text{Ph}_2\text{P O NH}_2+\text{H}^+\rightleftharpoons \text{Ph}_2\text{P O NH}_3^+

  • pKa : ~0.03 (for protonated DPPA) .
  • Implications : Facilitates solubility in polar solvents and participation in Brønsted acid-catalyzed reactions.

Decomposition Pathways

DPPA decomposes under thermal or oxidative stress, forming hazardous byproducts.

Thermal Degradation :
Ph2P O NH2ΔPh2P O OH+NH3\text{Ph}_2\text{P O NH}_2\xrightarrow{\Delta}\text{Ph}_2\text{P O OH}+\text{NH}_3

  • Conditions : >200°C in inert atmosphere .
  • Hazards : Releases toxic ammonia and may form explosive intermediates .

Oxidative Degradation :
Ph2P O NH2+O2Ph2P O ONH2\text{Ph}_2\text{P O NH}_2+\text{O}_2\rightarrow \text{Ph}_2\text{P O ONH}_2

  • Outcome : Forms diphenylphosphoric acid amide oxide, reducing ligand efficacy .

Cross-Coupling Reactions

DPPA serves as a phosphorus source in metal-catalyzed cross-couplings.

Example with Aryl Bromides :
Ph2P O NH2+ArBrPdArP O Ph2+NH3\text{Ph}_2\text{P O NH}_2+\text{ArBr}\xrightarrow{\text{Pd}}\text{ArP O Ph}_2+\text{NH}_3

  • Catalysts : Pd(PPh₃)₄ or NiCl₂(dppe) .
  • Yields : 60–85% for arylphosphine oxides .

Comparative Analysis with Related Compounds

PropertyThis compoundTriphenylphosphineDiphenylphosphate
Reactivity Nucleophilic P-centerStrong σ-donorElectrophilic ester
Thermal Stability ModerateHighLow
Applications Ligands, CatalystsCatalysisBiodegradable polymers

Scientific Research Applications

Applications in Catalysis

2.1 Asymmetric Synthesis
Diphenylphosphinamide has been employed as a catalyst in asymmetric reductive amination reactions. This process is crucial for synthesizing secondary amines from aldehydes and ketones, which are important intermediates in pharmaceuticals and agrochemicals. Studies have demonstrated that this compound can effectively facilitate these reactions under mild conditions, leading to high yields of the desired products .

2.2 Coordination Chemistry
The compound serves as a ligand for forming tridentate complexes with lanthanides, enhancing the reactivity and selectivity of these metal centers in various catalytic processes. Research indicates that this compound-lanthanide complexes exhibit unique electronic properties that can be exploited in catalysis and material science applications .

Material Science Applications

3.1 Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis, particularly in creating flame-retardant materials. Its incorporation into polymer matrices can enhance thermal stability and reduce flammability, making it valuable for applications in construction and automotive industries .

3.2 Nanotechnology
The compound's unique chemical properties have led to its exploration in nanotechnology, particularly for the development of nanocomposites. These materials can be engineered for specific functionalities, such as enhanced mechanical properties or improved electrical conductivity, which are critical in electronic and structural applications .

Case Studies

Study Application Findings
Carvalho et al., 2020CatalysisDemonstrated the effectiveness of this compound in asymmetric synthesis of secondary amines with high enantioselectivity .
Zinner et al., 2021Coordination ChemistryExplored the formation of lanthanide complexes with this compound, highlighting their potential use in catalysis and materials science .
Sigma-Aldrich Data SheetMaterial ScienceReported on the synthesis of flame-retardant polymers using this compound, noting improvements in thermal stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its applications in the synthesis of enantioselective compounds and its role in biological studies further highlight its importance in scientific research .

Biological Activity

Diphenylphosphinamide (DPhP) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of DPhP, focusing on its effects in vivo, mechanisms of action, and relevant case studies.

1. Overview of this compound

DPhP is a phosphoramidate derivative that has been studied for its interactions with biological systems. Its structure allows it to participate in various biochemical processes, making it a candidate for further investigation in toxicological studies and therapeutic applications.

2.1 Toxicological Properties

A comprehensive study evaluated the toxicological properties of DPhP through in vivo experiments using FVB mice. The results indicated that even low doses of DPhP could induce notable biological effects, particularly concerning lipid metabolism. The study employed multi-omics analysis to assess metabolic changes, revealing a significant down-regulation of genes involved in fatty acid catabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα) .

Key Findings:

  • Lipid Metabolism Disruption: Chronic exposure to DPhP led to reduced expression of genes related to lipid metabolism.
  • Body Weight Impact: Mice exposed to DPhP exhibited altered body weight gain compared to control groups, suggesting potential metabolic disruptions.

2.2 Antimicrobial Activity

Another aspect of DPhP's biological activity is its antimicrobial properties. A study investigated substituted diphenyl amide compounds, including derivatives of DPhP, which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) using a Galleria mellonella infection model. The most potent compound significantly reduced bacterial virulence and improved survival rates in infected larvae .

Efficacy Data:

CompoundConcentration (mg/Kg)Survival Rate (%)
AMI 82B0.550%
AMI 82B596%
Vancomycin (control)25Not specified

3.1 Metabolic Effects in Mice

In a detailed experiment, mice were subjected to varying doses of DPhP via drinking water to mimic human exposure levels. The study found that DPhP absorption disrupted normal metabolic processes, particularly affecting mitochondrial function and fatty acid oxidation pathways .

Experimental Design:

  • Groups: Mice were divided into treatment groups based on dosage.
  • Duration: Chronic exposure lasted from 5 to 17 weeks.
  • Analysis: Blood samples were analyzed using LC-MS for DPhP concentration and metabolic profiling.

3.2 Antimicrobial Efficacy Against MRSA

In another investigation focused on antimicrobial properties, researchers tested various diphenyl amide derivatives for their ability to disrupt quorum sensing in bacteria. The findings highlighted that certain derivatives could significantly inhibit the virulence factors of MRSA, showcasing their potential as therapeutic agents .

Study Parameters:

  • Model Organism: Galleria mellonella larvae.
  • Dosage Regimens: Compounds were administered at multiple concentrations.
  • Outcome Measurement: Survival rates were recorded over several days post-treatment.

4. Conclusion

This compound exhibits a range of biological activities that warrant further exploration. Its impact on lipid metabolism and potential as an antimicrobial agent against resistant bacterial strains highlights its significance in both toxicological assessments and therapeutic applications. Future research should continue to elucidate the mechanisms underlying these activities and explore the therapeutic potential of DPhP derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diphenylphosphinamide (DPPA), and what are the critical parameters for reproducibility?

DPPA is typically synthesized via condensation of diphenylphosphine oxide with ammonia or ammonium salts under controlled conditions. Key parameters include reaction temperature (60–80°C), stoichiometric ratios, and the use of inert atmospheres to prevent oxidation. For example, describes its preparation via TiCl₄-mediated condensation with aldehydes, highlighting the need for anhydrous conditions and careful isolation to avoid product degradation. Yield optimization often requires iterative adjustments to solvent polarity (e.g., toluene vs. THF) and catalyst loading .

Table 1: Crystallographic Data for DPPA (from )

ParameterValue
Space groupP2₁2₁2₁
Unit cell (Å)a = 5.520, b = 11.863, c = 16.378
R-factor0.033 (788 reflections)
Coordination geometryNear-tetrahedral around P

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing DPPA?

X-ray diffraction (XRD) is the gold standard for resolving DPPA’s tetrahedral coordination geometry, as evidenced by refinements yielding R = 0.033 . Complementary techniques include:

  • ³¹P NMR : Sharp singlet near δ 25–30 ppm confirms phosphorus environment.
  • IR spectroscopy : P=O stretches at ~1200 cm⁻¹ and N–H bonds at ~3300 cm⁻¹.
  • Elemental analysis : Validates purity (>98%) for synthetic batches. Researchers should cross-validate data to address instrumental limitations, such as XRD’s sensitivity to crystal quality .

Q. How does DPPA’s structure influence its reactivity in organometallic complexes?

The near-tetrahedral geometry around phosphorus (P=O bond length ~1.48 Å) enables DPPA to act as a monodentate or bridging ligand. Its oxygen lone pairs coordinate with Lewis acidic metals (e.g., lanthanides), forming stable adducts. However, steric hindrance from phenyl groups can limit accessibility, requiring careful design of metal-to-ligand ratios in coordination chemistry experiments .

Advanced Research Questions

Q. How can contradictions in structural data for DPPA-metal adducts be resolved?

Discrepancies between expected (ordered) and observed (disordered) structures in lanthanide-DPPA complexes often arise from dynamic ligand behavior. To resolve this:

  • Perform variable-temperature XRD to assess thermal motion and occupancy.
  • Use DFT calculations to model ligand flexibility and compare with experimental bond angles.
  • Apply synchrotron radiation for high-resolution data, reducing noise in electron density maps .

Q. What methodological considerations are critical when using DPPA as a nitrogen-protecting group in bicyclobutane synthesis?

DPPA’s mild deprotection conditions (weak acids) make it suitable for sensitive substrates. Key considerations include:

  • Steric effects : Bulky aldehydes may require elevated temperatures (80–100°C) for efficient imine formation.
  • Catalyst selection : TiCl₄ improves electrophilicity but must be rigorously dried to prevent hydrolysis.
  • Yield optimization : Chromatographic purification under nitrogen mitigates oxidation, addressing instability issues noted in .

Table 2: Yield Comparison for DPPA-Mediated Imine Synthesis ()

SubstrateCatalystYield (%)Notes
Non-enolizable aldehydeTiCl₄65–75Optimal for steric bulk
Enolizable aldehydeBF₃·Et₂O<30Side reactions observed

Q. How can researchers address reproducibility challenges in DPPA-based coordination chemistry experiments?

Reproducibility issues often stem from subtle variations in ligand purity or crystallization conditions. Mitigation strategies include:

  • Strict moisture control : Use gloveboxes for metal-ligand mixing.
  • High-throughput screening : Test multiple solvent systems (e.g., DMF vs. acetonitrile) to identify ideal crystallization conditions.
  • EPR spectroscopy : Monitor radical intermediates in redox-active complexes to detect unintended side reactions .

Q. Methodological Guidelines

  • Data Reporting : Follow journal guidelines () to avoid duplicating tables/figures in text. For crystallography, include CIF files as supplementary data.
  • Ethical Replication : Document all synthetic steps (e.g., drying times, filtration methods) to enable independent verification ().
  • Conflict Resolution : When structural data conflicts with theoretical models, prioritize peer-reviewed crystallographic studies over computational predictions unless supported by mutli-method validation ( ).

Properties

IUPAC Name

[amino(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGIWEGXTTUCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357449
Record name Diphenylphosphinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5994-87-6
Record name Diphenylphosphinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylphosphinamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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